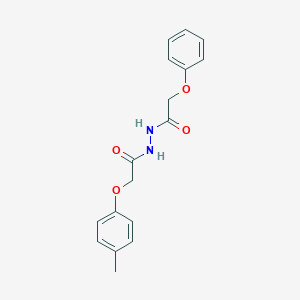![molecular formula C22H26N2O2 B324109 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B324109.png)
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C22H26N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide typically involves the reaction of 3-methylbenzoic acid with cyclohexylamine, followed by the introduction of a benzoyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-{2-[(2-methylbenzoyl)amino]cyclohexyl}benzamide
- 3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide
- 3-methyl-N-{2-morpholinoethyl}benzamide hydrochloride
Uniqueness
What sets 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide apart from similar compounds is its unique structural configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C22H26N2O2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-15-7-5-9-17(13-15)21(25)23-19-11-3-4-12-20(19)24-22(26)18-10-6-8-16(2)14-18/h5-10,13-14,19-20H,3-4,11-12H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
FSSKNWFZMYYVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=CC=C3)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324027.png)
![3-methyl-5-oxo-4-[(4-phenoxyphenyl)diazenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324029.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea](/img/structure/B324033.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B324034.png)

![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B324040.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)




